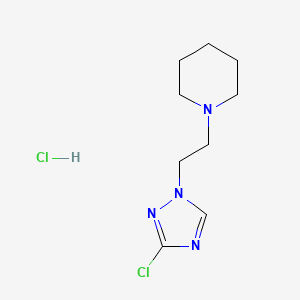
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride is a chemical compound that features a triazole ring and a piperidine ring. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, is significant due to its wide range of biological activities. The piperidine ring, a six-membered ring containing one nitrogen atom, is commonly found in many pharmacologically active compounds. This compound is of interest in various fields including medicinal chemistry, due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids. The triazole intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl group. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction. Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to a more reduced form.
Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Applications De Recherche Scientifique
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride can be compared with other similar compounds such as:
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperazine hydrochloride: This compound has a piperazine ring instead of a piperidine ring, which can alter its biological activity and pharmacokinetic properties.
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)morpholine hydrochloride: The presence of a morpholine ring can affect the compound’s solubility and stability.
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)azepane hydrochloride: This compound features an azepane ring, which can influence its binding interactions and overall efficacy.
The uniqueness of this compound lies in its specific combination of the triazole and piperidine rings, which can confer distinct biological activities and therapeutic potential.
Propriétés
IUPAC Name |
1-[2-(3-chloro-1,2,4-triazol-1-yl)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4.ClH/c10-9-11-8-14(12-9)7-6-13-4-2-1-3-5-13;/h8H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYOFXXOKDOHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=NC(=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














